molecular formula C7H10N2O2S B1371100 3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione CAS No. 1153039-20-3

3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B1371100
CAS No.: 1153039-20-3
M. Wt: 186.23 g/mol
InChI Key: PFIFVPYNENWRNN-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features a pyrazole ring fused to a thiolane ring with a sulfone group

Scientific Research Applications

3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:

Safety and Hazards

The safety and hazards of pyrazole compounds can vary depending on their specific structure. For example, some pyrazole compounds may be harmful if swallowed, cause skin irritation, or cause serious eye irritation .

Future Directions

The future directions in the research of pyrazole compounds could involve the design of novel pyrazoles, the development of innovative synthetic routes, the exploration of different potencies of pyrazoles, and the search for potential applications .

Biochemical Analysis

Biochemical Properties

3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in enzyme inhibition, which can affect neurotransmission and lead to various physiological effects.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as protein kinases, which play a pivotal role in regulating cell growth and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in metabolic pathways and cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting or activating their function. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine and resulting in prolonged neurotransmitter activity . This mechanism of action highlights the compound’s potential as a modulator of enzymatic activity and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under controlled conditions, maintaining its biochemical activity over extended durations . It is susceptible to degradation under certain environmental factors, such as exposure to light and extreme pH levels. Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage . These findings underscore the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound’s interaction with these enzymes can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins that modulate its bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization enables this compound to interact with key biomolecules and modulate cellular processes effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with thiolane-1,1-dione precursors in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives .

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione: shares similarities with other pyrazole and thiolane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of a pyrazole ring and a thiolane ring with a sulfone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-pyrazol-1-ylthiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c10-12(11)5-2-7(6-12)9-4-1-3-8-9/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIFVPYNENWRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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